molecular formula C6HCl2F2NO B101114 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde CAS No. 17723-32-9

3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde

Cat. No. B101114
CAS RN: 17723-32-9
M. Wt: 211.98 g/mol
InChI Key: QEUAYMLYSRYBEG-UHFFFAOYSA-N
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Description

“3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde” is a chemical compound with the molecular formula C6HCl2F2NO . It is also known as "3,5-dichloro-2,6-difluoro-4-pyridinecarboxaldehyde" .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde”, often involves the use of organolithium reagents . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde” can be represented by the SMILES string: FC1=NC(F)=C(Cl)C(C=O)=C1Cl .


Chemical Reactions Analysis

“3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde” is a halide- and amine-substituted aromatic compound. It behaves as a weak chemical base, neutralizing acids in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

properties

IUPAC Name

3,5-dichloro-2,6-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F2NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUAYMLYSRYBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=NC(=C1Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376656
Record name 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde

CAS RN

17723-32-9
Record name 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture, of 10.1 g (0.048 mole) of 4-cyano-3,5-dichloro-2,6-difluoropyridine (from Step A) in 50 ml of toluene that had been cooled to 0° C. was added 6.9 g (0.049 mole) of diisobutylaluminum hydride. After complete addition the reaction mixture was allowed to warm to room temperature and was stirred for approximately seventeen hours. A mixture of methanol and petroleum ether (2:1) was added to the reaction mixture which was then acidified with dilute sulfuric acid. The organic layer was separated from the aqueous layer and was dried over anhydrous sodium sulfate. After being filtered, the solvent was evaporated under reduced pressure, leaving 6.0 g of 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde as a residue.
Quantity
10.1 g
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reactant
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50 mL
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6.9 g
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[Compound]
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petroleum ether
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reactant
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Synthesis routes and methods II

Procedure details

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CC(C)C[Al+]CC(C)C
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reactant
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